4-(4-Ethoxyphenyl)thian-4-ol
Description
4-(4-Ethoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-ethoxyphenyl moiety.
Synthetic routes for related compounds often involve nucleophilic substitution or cyclization reactions. For example, triazole-thiol derivatives with ethoxyphenyl groups are synthesized via S-alkylation or thiolate salt formation in polar aprotic solvents like DMF, using cesium carbonate as a base .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-2-15-12-5-3-11(4-6-12)13(14)7-9-16-10-8-13/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLKOEXBUSVCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Ethoxyphenyl)thian-4-ol” involves several steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity. Common synthetic routes include:
Step 1: Selection of starting materials and reagents.
Step 2: Optimization of reaction conditions (temperature, pressure, solvent).
Step 3: Purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Selection: High-purity starting materials are chosen to ensure the quality of the final product.
Reaction Optimization: Reaction conditions are optimized for large-scale production.
Purification: Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Compound “4-(4-Ethoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, acetonitrile).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “4-(4-Ethoxyphenyl)thian-4-ol” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “4-(4-Ethoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
- Structure : Features a thiane ring with a chloro and methoxy-substituted phenyl group.
- Methoxy groups generally reduce lipophilicity (logP) relative to ethoxy due to shorter alkyl chains .
(b) (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
- Structure: Thiazole ring with a methoxyphenyl group and aminomethyl substituent.
- Key Differences: The thiazole core (vs. thiane) introduces aromaticity and planar geometry, which may influence binding affinity in biological systems.
(c) 4-(4-Ethoxyphenyl)-1-butene
- Structure : Linear alkene with a terminal ethoxyphenyl group.
- Key Differences : The absence of a heterocyclic ring results in lower molecular complexity and polar surface area (TPSA = 9.2 Ų vs. ~30–40 Ų for thiane derivatives). This compound’s logP (3.6) suggests higher lipophilicity than 4-(4-Ethoxyphenyl)thian-4-ol, which may impact membrane permeability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|
| This compound | ~196.3* | ~2.8* | ~40 | -OH, -OCH₂CH₃ |
| 4-(2-Chloro-6-methoxyphenyl)thiane | 258.8 | 3.1 | 36.5 | -Cl, -OCH₃ |
| 4-(4-Ethoxyphenyl)-1-butene | 176.25 | 3.6 | 9.2 | -OCH₂CH₃ |
| (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine | 220.3 | 1.9 | 57.6 | -NH₂, -OCH₃ |
*Estimated based on structural analogs.
Key Observations :
- Thiane and thiazole rings elevate TPSA, improving polar interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
